N-(2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-2-pyrazinecarboxamide
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Overview
Description
N-(2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-2-pyrazinecarboxamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-2-pyrazinecarboxamide involves multiple steps. One common method includes the Fischer indole synthesis, where an indole moiety is constructed from phenylhydrazine and an aldehyde or ketone under acidic conditions . The resulting indole derivative is then further reacted with various reagents to introduce the pyrazinecarboxamide group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-2-pyrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
N-(2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-2-pyrazinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-2-pyrazinecarboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide
- 2-(1H-INDOL-3-YL)-N-(2-(5-METHOXY-1H-INDOL-3-YL)ETHYL)ACETAMIDE
- Melatonin (N- [2- (5-methoxy-1H-indol-3-yl)ethyl]acetamide)
Uniqueness
N-(2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-2-pyrazinecarboxamide is unique due to its specific combination of an indole moiety with a pyrazinecarboxamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C18H19N5O3 |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-[2-[2-(5-methoxy-1H-indol-3-yl)ethylamino]-2-oxoethyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C18H19N5O3/c1-26-13-2-3-15-14(8-13)12(9-22-15)4-5-21-17(24)11-23-18(25)16-10-19-6-7-20-16/h2-3,6-10,22H,4-5,11H2,1H3,(H,21,24)(H,23,25) |
InChI Key |
KPQSNZPKDHSSSO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)CNC(=O)C3=NC=CN=C3 |
Origin of Product |
United States |
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